3-(1,2,4-Oxadiazol-3-yl)pyridine
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. These compounds are ubiquitous in nature and are fundamental to the processes of life. 3-(1,2,4-Oxadiazol-3-yl)pyridine is a prime example of a heteroaromatic compound, possessing a five-membered oxadiazole ring and a six-membered pyridine (B92270) ring.
The oxadiazole ring, a derivative of furan (B31954) with two carbon atoms replaced by nitrogen, exists in several isomeric forms. The 1,2,4-oxadiazole (B8745197) isomer, present in the title compound, is noted for its relative stability and its capacity to act as a bioisostere for amide and ester groups. researchgate.net This property allows it to mimic the function of these common biological moieties while potentially offering improved metabolic stability and pharmacokinetic profiles. The pyridine ring, a nitrogen-containing analog of benzene, is a common feature in many biologically active molecules and approved drugs, valued for enhancing water solubility and its ability to form hydrogen bonds. nih.govnih.govnih.gov
The combination of these two distinct heterocyclic systems into a single molecular framework results in a compound with a unique electronic distribution and three-dimensional shape, making it an attractive scaffold for further chemical exploration and modification.
Overview of Pyridine-Oxadiazole Scaffolds in Medicinal Chemistry
The fusion of pyridine and oxadiazole rings into a single molecular scaffold has proven to be a fruitful strategy in the field of medicinal chemistry. This combination leverages the favorable properties of both individual heterocycles to create novel compounds with a wide array of biological activities. tandfonline.comnih.gov The structural and chemical diversity offered by these scaffolds allows for the fine-tuning of their properties to interact with specific biological targets. tandfonline.com
Derivatives of both 1,2,4- and 1,3,4-oxadiazoles have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. nih.govmdpi.com The pyridine moiety often contributes to improved pharmacokinetic properties and can be crucial for binding to target proteins. nih.govnih.gov For instance, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events. nih.gov
The 1,2,4-oxadiazole ring, in particular, is often employed as a linker or a bioisosteric replacement for an amide group, a strategy that has led to the development of potent and selective modulators of various biological targets. researchgate.net This approach has been utilized in the design of compounds targeting a range of diseases, underscoring the therapeutic potential of the pyridine-oxadiazole scaffold.
Research Trajectory and Evolution of this compound Studies
Initial research into compounds featuring the 1,2,4-oxadiazole ring focused on fundamental synthesis methods and characterization. A common synthetic route involves the reaction of amidoximes with acyl chlorides. nih.gov Over time, the focus has shifted towards the exploration of their biological activities.
Recent studies have highlighted the potential of this compound and its derivatives in various therapeutic areas. For example, a derivative of glycyrrhetinic acid incorporating a 3-meta-pyridine-1,2,4-oxadiazole moiety has been investigated as a promising candidate for overcoming P-glycoprotein-mediated multidrug resistance in tumor cells. nih.gov In this study, the meta-pyridine group was found to be crucial for forming a hydrogen bond with a key amino acid residue (Gln946) in the P-glycoprotein, enhancing its inhibitory activity. nih.gov
The structural properties of related compounds have also been a subject of investigation. For instance, the crystal structure of 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid has been determined, revealing that the pyridine and oxadiazole rings are nearly coplanar. nih.govepa.gov Such structural insights are invaluable for understanding the molecule's interactions with biological targets and for guiding the design of new analogs with improved properties. The continued exploration of this specific pyridine-oxadiazole isomer promises to yield further discoveries and potential applications in the future.
Properties
IUPAC Name |
3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c1-2-6(4-8-3-1)7-9-5-11-10-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWPAUJTTQZVKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301558 | |
| Record name | 3-(1,2,4-Oxadiazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10550-16-0 | |
| Record name | 3-(1,2,4-Oxadiazol-3-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10550-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,2,4-Oxadiazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 1,2,4 Oxadiazol 3 Yl Pyridine and Its Analogues
Classical Synthetic Approaches for 1,2,4-Oxadiazole (B8745197) Ring Formation
The formation of the 1,2,4-oxadiazole ring is a cornerstone of synthesizing the target compound. Classical methods predominantly rely on the cyclization of amidoxime (B1450833) derivatives.
Cyclization Reactions Involving Amidoximes and Carboxylic Acid Derivatives.mdpi.comresearchgate.netnih.gov
A widely utilized and robust method for constructing the 1,2,4-oxadiazole ring is the reaction between an amidoxime and a carboxylic acid derivative, such as an acyl chloride or anhydride. researchgate.net This process typically occurs in two stages: the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclodehydration to yield the 1,2,4-oxadiazole. mdpi.com
The initial acylation is comparable to amide bond formation, and a variety of coupling agents can be employed. mdpi.com The subsequent cyclization is often promoted by heat or base. One-pot procedures have also been developed, where the amidoxime reacts directly with a carboxylic acid derivative in the presence of a coupling agent and a base, streamlining the synthesis. mdpi.com For instance, the reaction of amidoximes with acyl chlorides in a sodium hydroxide/dimethyl sulfoxide (B87167) (NaOH/DMSO) medium provides a direct route to 1,2,4-oxadiazoles. mdpi.com Similarly, carbonyldiimidazole (CDI) has been shown to be an effective activating agent for this transformation in a NaOH/DMSO system. mdpi.com
A specific example is the synthesis of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine, which is achieved by reacting 3-pyridylamidoxime (B74858) with chloroacetyl chloride. chemicalbook.com The reaction is initially carried out at 0°C in dichloromethane (B109758) (DCM) with diisopropylethylamine (DIPEA), followed by refluxing in toluene (B28343) to facilitate the cyclization, affording the product in good yield. chemicalbook.com
Table 1: Examples of Reagents for Cyclization with Amidoximes
| Reagent Type | Specific Example | Reference |
|---|---|---|
| Acyl Chloride | Chloroacetyl chloride | chemicalbook.com |
| Anhydride | Dicarboxylic acid anhydrides | mdpi.com |
| Activating Agent | Carbonyldiimidazole (CDI) | mdpi.com |
| Solvent/Base System | NaOH/DMSO | mdpi.com |
Formation from Nitriles and Acid Components.organic-chemistry.orgnih.gov
An alternative classical approach involves the use of nitriles as starting materials. This method typically proceeds through the in-situ formation of an amidoxime by reacting the nitrile with hydroxylamine (B1172632). The resulting amidoxime is then reacted with a carboxylic acid or its derivative to form the 1,2,4-oxadiazole ring. nih.gov This multi-step, one-pot synthesis is attractive due to the wide commercial availability and diversity of both nitrile and carboxylic acid building blocks. nih.gov
For example, a multistep protocol for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles on DNA-chemical conjugates has been developed starting from DNA-connected aryl nitriles. These are first converted to the corresponding amidoximes with hydroxylamine, followed by O-acylation with various carboxylic acids and subsequent cyclodehydration. nih.gov
Another variation of this method involves the direct reaction of nitriles with nitrile oxides, which are generated in situ. For instance, iron(III) nitrate (B79036) can mediate the reaction between alkynes and nitriles to produce 3-acyl-1,2,4-oxadiazoles. organic-chemistry.org This reaction proceeds through the formation of α-nitroketones from the alkyne, which then dehydrate to form nitrile oxides that undergo a 1,3-dipolar cycloaddition with the nitrile. organic-chemistry.org
Table 2: Key Steps in 1,2,4-Oxadiazole Synthesis from Nitriles
| Step | Description | Reference |
|---|---|---|
| 1 | Conversion of nitrile to amidoxime | nih.gov |
| 2 | O-acylation of amidoxime with a carboxylic acid | nih.gov |
| 3 | Cyclodehydration to form the 1,2,4-oxadiazole ring | nih.gov |
Pyridine (B92270) Ring Integration Strategies
The incorporation of the pyridine ring can be achieved either by starting with a pyridine-containing building block or by constructing the pyridine ring onto a pre-existing oxadiazole structure.
Coupling Reactions.nih.govmdpi.com
Coupling reactions are a powerful tool for integrating the pyridine ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to connect a pyridine-containing boronic acid or organostannane with a halogenated 1,2,4-oxadiazole. Conversely, a 1,2,4-oxadiazole bearing a boronic acid can be coupled with a halogenated pyridine.
For instance, the synthesis of 1,3,4-oxadiazole-containing boronic derivatives often involves Miyaura borylation of an aryl halide. mdpi.com This involves reacting a halogenated oxadiazole with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst and a base. mdpi.com The resulting boronic ester can then participate in subsequent cross-coupling reactions.
Another approach involves the Ullmann-type reaction, where a benzonitrile (B105546) moiety is installed onto a protected carboxylic acid substrate. nih.gov This is followed by the formation of the amidoxime and subsequent cyclization with a benzoic acid to form the 1,2,4-oxadiazole ring. nih.gov
Multicomponent Condensation Reactions.nih.govacsgcipr.org
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyridines. nih.govacsgcipr.org These reactions involve the one-pot combination of three or more starting materials to form a complex product, often with the formation of multiple bonds in a single operation. nih.gov
The Hantzsch pyridine synthesis and its variations are classic examples of MCRs that can be adapted to produce pyridine-containing oxadiazoles (B1248032). acsgcipr.org For example, a one-pot, four-component reaction of a formylphenyl-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can be used to synthesize novel pyridine derivatives. nih.gov This reaction can be performed under both conventional heating and microwave irradiation, with the latter often providing higher yields and shorter reaction times. nih.govresearchgate.net By using a starting material that already contains the 1,2,4-oxadiazole moiety, this method can be a powerful strategy for accessing the target compounds.
Table 3: Comparison of Conventional vs. Microwave-Assisted Multicomponent Pyridine Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | 6-9 hours | 2-7 minutes | researchgate.net |
| Yield | 71-88% | 82-94% | researchgate.net |
Advanced and Emerging Synthetic Protocols
Recent advancements in synthetic methodology have provided new and efficient ways to construct the 1,2,4-oxadiazole ring system.
One such method is the electrochemical synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes. rsc.org This approach utilizes anodic oxidation to generate an iminoxy radical, which then undergoes a 1,5-hydrogen atom transfer (1,5-HAT) and subsequent intramolecular cyclization. rsc.org This method is notable for its mild reaction conditions, broad substrate scope, and high functional group compatibility. rsc.org
Another emerging strategy involves the electrocyclic ring-opening of 1,2,4-oxadiazole[4,5-a]pyridinium salts. nih.gov These salts can be synthesized from benzhydroxymoyl chloride and 2-chloropyridine. nih.gov Treatment of the salt with a base, such as sodium bicarbonate, leads to the opening of the oxadiazole ring. nih.gov This reactivity opens up possibilities for further functionalization and rearrangement to access novel heterocyclic structures.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the formation of heterocyclic compounds. nih.gov The application of microwave irradiation in the synthesis of 1,2,4-oxadiazoles offers significant advantages over conventional heating methods, including reduced reaction times and often cleaner reaction profiles.
One common microwave-assisted approach involves the one-pot reaction of amidoximes with acyl chlorides under solvent-free conditions, which has been shown to be a rapid and high-yielding method for preparing 1,2,4-oxadiazole derivatives. clockss.org For the synthesis of pyridyl-substituted oxadiazoles, a mixture of an appropriate amidoxime and an acyl chloride can be irradiated with microwaves, leading to the formation of the desired 3,5-disubstituted 1,2,4-oxadiazole. This method avoids the need for a separate O-acylation step followed by cyclodehydration. clockss.org
Another microwave-assisted method focuses on the synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles, a related class of compounds, starting from isoniazid (B1672263). nih.gov In this procedure, a mixture of isoniazid and an aromatic aldehyde in the presence of a few drops of DMF is subjected to microwave irradiation for a short period (e.g., 3 minutes). The resulting intermediate is then treated with a cyclizing agent like chloramine-T and again irradiated with microwaves to yield the final oxadiazole product. nih.gov While this example pertains to the 1,3,4-oxadiazole (B1194373) isomer, similar principles can be applied to the synthesis of 1,2,4-oxadiazoles containing a pyridine moiety.
The efficiency of microwave-assisted synthesis is highlighted by the significant reduction in reaction time compared to conventional methods, often from hours to minutes, while providing good to excellent yields. nih.govclockss.org
Table 1: Examples of Microwave-Assisted Synthesis of Oxadiazole Derivatives
| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |
| Amidoxime and Acyl Chloride | 3,5-Disubstituted-1,2,4-oxadiazole | Microwave irradiation, solvent-free | High | clockss.org |
| Isoniazid and Aromatic Aldehyde | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Microwave irradiation (300W), DMF (cat.), then Chloramine-T | Good | nih.gov |
Note: The table provides examples of microwave-assisted synthesis for oxadiazole derivatives, illustrating the general conditions and outcomes of this methodology.
One-Pot Cyclization Methods
One-pot syntheses are highly desirable in organic chemistry as they reduce the number of purification steps, save time, and minimize waste. Several one-pot methods have been developed for the synthesis of 1,2,4-oxadiazoles.
A notable one-pot synthesis involves the reaction of amidoximes and acyl chlorides under microwave irradiation in solvent-free conditions, as mentioned previously. clockss.org This method is advantageous as it combines the O-acylation and cyclodehydration steps into a single, rapid procedure.
Another efficient one-pot approach for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles utilizes a two-component reaction between gem-dibromomethylarenes and amidoximes. nih.gov Although this method can result in excellent yields, it may require longer reaction times and more complex purification protocols. nih.gov
Furthermore, a base-mediated one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been developed starting from nitriles, aldehydes, and hydroxylamine hydrochloride. rsc.org In this process, the aldehyde serves a dual role as both a reactant and an oxidant. The reaction proceeds through the in-situ formation of an amidoxime from the nitrile and hydroxylamine, which then reacts with the aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole intermediate. This intermediate is subsequently oxidized by another molecule of the aldehyde to afford the final 1,2,4-oxadiazole. rsc.org This method provides a direct and straightforward route to this class of compounds.
Table 2: Overview of One-Pot Cyclization Methods for 1,2,4-Oxadiazoles
| Starting Materials | Reagents/Conditions | Product | Key Features | Reference |
| Amidoxime, Acyl Chloride | Microwave, solvent-free | 3,5-Disubstituted-1,2,4-oxadiazole | Rapid, high yield | clockss.org |
| Nitrile, Aldehyde, Hydroxylamine HCl | Base-mediated | 3,5-Disubstituted-1,2,4-oxadiazole | Aldehyde as both substrate and oxidant | rsc.org |
| gem-Dibromomethylarene, Amidoxime | Two-component reaction | 3,5-Diarylsubstituted-1,2,4-oxadiazole | Excellent yields, accessibility of starting materials | nih.gov |
Note: This table summarizes different one-pot synthetic strategies for the formation of the 1,2,4-oxadiazole ring.
Catalytic Approaches (e.g., TBAF Catalysis)
Catalytic methods for the synthesis of 1,2,4-oxadiazoles are of great interest as they can offer milder reaction conditions and improved efficiency. Tetrabutylammonium fluoride (B91410) (TBAF) has been identified as a mild and effective catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. researchgate.net
The TBAF-catalyzed reaction typically involves the cyclization of O-acylamidoximes. researchgate.net The reaction proceeds smoothly at room temperature in a solvent like tetrahydrofuran (B95107) (THF) with catalytic or stoichiometric amounts of TBAF, leading to high yields of the corresponding 1,2,4-oxadiazoles. researchgate.netnih.gov The mechanism involves the fluoride ion acting as a base to deprotonate the O-acylamidoxime, which facilitates the subsequent intramolecular cyclization and dehydration to form the oxadiazole ring. researchgate.net
The use of TBAF is particularly advantageous due to the mild reaction conditions, which are compatible with a variety of functional groups. nih.gov This method has been successfully applied to the synthesis of a range of 3,5-disubstituted-1,2,4-oxadiazoles. researchgate.net While the preparation of the O-acylamidoxime precursor is a separate step, the high efficiency of the TBAF-mediated cyclization makes this a valuable synthetic route. nih.gov
Table 3: TBAF-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles
| Substrate | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| O-Acylamidoxime | TBAF (0.1-1.0 equiv.) | THF | Room Temperature | High | researchgate.net |
Note: This table illustrates the general conditions for the TBAF-catalyzed synthesis of 1,2,4-oxadiazoles.
Spectroscopic and Analytical Characterization Techniques in Synthetic Research
The structural elucidation of newly synthesized compounds like 3-(1,2,4-oxadiazol-3-yl)pyridine and its analogues relies heavily on a combination of spectroscopic and analytical techniques. These methods provide crucial information about the molecular structure, purity, and composition of the target molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of organic compounds. In the case of this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the pyridine ring. The chemical shifts and coupling constants of these protons provide information about their relative positions. The ¹³C NMR spectrum is equally important, with distinct signals for the carbon atoms of the pyridine ring and the 1,2,4-oxadiazole ring. The chemical shifts for the C-3 and C-5 carbons of the 1,2,4-oxadiazole ring are typically found in the range of δ 167-176 ppm. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the C=N and C-O bonds within the oxadiazole ring, as well as vibrations corresponding to the pyridine ring. nih.gov
Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical formula.
Table 4: Spectroscopic Data for a Representative Pyridyl-Oxadiazole Compound
| Technique | Observed Data |
| ¹H NMR | Signals corresponding to pyridine ring protons (e.g., δ 7.0-9.0 ppm). rsc.org |
| ¹³C NMR | Signals for pyridine carbons and oxadiazole carbons (C3 and C5 typically δ 167-176 ppm). researchgate.net |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated molecular weight. |
| IR (cm⁻¹) | Bands for C=N, C-O, and aromatic C-H stretching. nih.gov |
Note: This table provides a general overview of the expected spectroscopic data for a compound like this compound based on data for related structures.
Structure Activity Relationship Sar Studies of 3 1,2,4 Oxadiazol 3 Yl Pyridine Derivatives
Impact of Substituent Position and Nature on Biological Activity
The nature and position of substituents on the core structure of 3-(1,2,4-oxadiazol-3-yl)pyridine derivatives are critical determinants of their pharmacological profile, often dictating whether a compound will act as an agonist or an antagonist. Studies on a series of 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridines revealed a clear SAR trend. nih.gov
Derivatives featuring unbranched alkyl chains (from C1 to C8) at the 3-position of the oxadiazole ring generally exhibit agonist activity at muscarinic receptors. In contrast, the introduction of branched or cyclic alkyl groups at the same position tends to switch the activity profile to that of an antagonist. nih.gov Furthermore, replacing the alkyl group with an alkyl ether can retain agonist properties, although typically with reduced receptor binding affinity compared to the corresponding alkyl analogues. nih.gov
The substitution on the pyridine (B92270) ring, or its reduced form (tetrahydropyridine), also plays a significant role. For instance, in the 3-(3-butyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine series, the N-desmethyl analog was identified as a potent muscarinic agonist. However, adding a methyl group at the 5- or 6-position of the tetrahydropyridine (B1245486) ring resulted in antagonists with lower muscarinic receptor affinity. nih.gov This highlights the sensitivity of the receptor to steric bulk around the basic amine, a common feature in muscarinic agonist pharmacophores.
Table 1: Effect of Substituent Nature on Muscarinic Activity Data sourced from a study on 3-(3-substituted-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridines. nih.gov
| Substituent at Oxadiazole R-position | Substituent Type | Observed Biological Activity |
| Methyl (C1) | Unbranched Alkyl | Agonist |
| n-Butyl (C4) | Unbranched Alkyl | Agonist |
| n-Octyl (C8) | Unbranched Alkyl | Agonist |
| Isopropyl | Branched Alkyl | Antagonist |
| tert-Butyl | Branched Alkyl | Antagonist |
| Cyclohexyl | Cyclic Alkyl | Antagonist |
Role of the 1,2,4-Oxadiazole (B8745197) Moiety in Activity Modulation
The 1,2,4-oxadiazole ring is a cornerstone of the molecular architecture of these compounds, serving as a key bioisosteric replacement for ester and amide groups. researchgate.netmdpi.com This substitution is a strategic design choice in medicinal chemistry to enhance metabolic stability, as the oxadiazole ring is resistant to hydrolysis by esterases, a common metabolic pathway for ester-containing drugs. researchgate.net
The specific arrangement of nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring is crucial for its function. It acts as a rigid linker that correctly orients the substituent groups for optimal interaction with the target receptor. Its electron-withdrawing nature also influences the properties of the adjacent pyridine ring. The importance of the 1,2,4-oxadiazole isomer is underscored when compared to its regioisomer, the 1,3,4-oxadiazole (B1194373). While both can act as bioisosteres, switching from a 1,2,4-oxadiazole to a 1,3,4-oxadiazole has been shown to significantly reduce affinity for cannabinoid CB2 receptors in other molecular scaffolds, demonstrating that the precise heterocyclic structure is key for activity at a given target. rsc.org
In the context of muscarinic agonists, comparison with other heterocyclic linkers like 1,2,5-thiadiazole (B1195012) has shown that while potent activity can be achieved with different five-membered rings, the 1,2,4-oxadiazole provides a robust and favorable scaffold. For example, certain 1,2,5-thiadiazole derivatives were found to be potent and selective M1 agonists, but related 1,2,5-oxadiazole analogs had much lower affinity and efficacy, reinforcing that the choice of heterocycle is a critical modulator of biological activity. nih.gov
Significance of the Pyridine Ring in Biological Response
The pyridine ring, or more commonly its saturated analog, the tetrahydropyridine or quinuclidine (B89598) ring, is another essential component for the biological activity of these derivatives, particularly for muscarinic agonism. The basic nitrogen atom within this ring system is a crucial feature, as it is typically protonated at physiological pH and forms a key ionic interaction with a conserved aspartate residue in the binding pocket of muscarinic receptors. nih.gov
In the development of potent muscarinic agonists, the 3-pyridyl group connected to the oxadiazole is often part of a larger, more rigid bicyclic amine structure, such as in quinuclidine. For example, replacing the tetrahydropyridine ring of an active agonist with a quinuclidine or tropane (B1204802) moiety transformed potent agonists into very potent antagonists with high affinity for central muscarinic receptors. nih.gov This demonstrates that while the basic nitrogen is essential for binding, the conformation and rigidity of the ring system it is part of can profoundly influence the functional outcome (agonism vs. antagonism).
Optimization Strategies Based on SAR Analysis
The insights gained from SAR studies have guided several optimization strategies to enhance the potency, selectivity, and drug-like properties of this compound derivatives. A primary strategy involves the systematic modification of substituents on the oxadiazole ring. As established, varying the length and branching of alkyl chains at the 3-position of the oxadiazole can fine-tune agonist versus antagonist activity and optimize binding affinity. nih.gov
Another key optimization approach is the modification of the heterocyclic core itself. Researchers have explored replacing the 1,2,4-oxadiazole with other bioisosteric rings, such as 1,3,4-oxadiazoles or 1,2,5-thiadiazoles, in an effort to improve properties like selectivity or metabolic stability. rsc.orgnih.gov While these explorations have sometimes led to active compounds, they also frequently highlight the unique and often superior role of the 1,2,4-oxadiazole ring for a specific target.
Furthermore, SAR data has driven the optimization of the amine-containing ring. Moving from a flexible tetrahydropyridine to a more rigid bicyclic system like quinuclidine was a critical step in converting agonists to high-affinity antagonists. nih.gov For agonists, subtle modifications, such as removing or adding small alkyl groups near the basic nitrogen, have been shown to have a significant impact on potency, guiding the design of more effective molecules. nih.gov These iterative design cycles, informed by detailed SAR analysis, have been instrumental in advancing compounds from this class toward clinical development for various disorders.
Investigation of Molecular Targets and Mechanistic Pathways
Enzyme Inhibition Studies
DNA Gyrase Inhibition
The 1,2,4-oxadiazole (B8745197) nucleus, often in conjunction with other heterocyclic systems, has been explored for its potential as an antibacterial agent through the inhibition of DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and are validated targets for antibiotic development.
Research into hybridized molecules has shown promise. For instance, a series of pyrrolidine (B122466) compounds hybridized with a 1,2,4-oxadiazole moiety were synthesized and evaluated for their inhibitory activity against Escherichia coli DNA gyrase. researchgate.net Two notable compounds from this series, 16 and 17 , demonstrated potent inhibition with IC50 values of 180 nM and 210 nM, respectively, which are comparable to the known inhibitor novobiocin (B609625) (IC50 = 170 nM). researchgate.net These findings suggest that the 1,2,4-oxadiazole scaffold can be a key component in the design of effective DNA gyrase inhibitors. Molecular docking studies of these hybrids indicated that they occupy the ATP-binding pocket of the DNA gyrase B subunit. researchgate.net
While direct studies on 3-(1,2,4-Oxadiazol-3-yl)pyridine were not found, the inhibitory activity of these related hybrids underscores the potential of the pyridinyl-oxadiazole core in targeting bacterial DNA gyrase. Further investigation is warranted to determine the specific contribution of the pyridine (B92270) ring at the 3-position of the oxadiazole.
Table 1: DNA Gyrase Inhibitory Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| 16 | E. coli DNA Gyrase | 180 | researchgate.net |
| 17 | E. coli DNA Gyrase | 210 | researchgate.net |
P-Glycoprotein (P-gp) Inhibition
P-glycoprotein (P-gp) is a well-known efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. Overcoming P-gp-mediated MDR is a significant goal in cancer therapy.
A novel derivative, a 3-meta-pyridine-1,2,4-oxadiazole derivative of 18βH-glycyrrhetinic acid (compound 2g) , has been identified as a potent P-gp inhibitor. google.com Molecular docking studies revealed that this compound has a strong potential to interact directly with the transmembrane domain of P-gp, exhibiting a low free binding energy of -10.2 kcal/mol. google.com
The inhibitory mechanism involves the formation of hydrogen bonds with critical amino acid residues within the P-gp binding pocket. Notably, the meta-pyridine moiety of compound 2g forms a hydrogen bond with Gln946, a residue that plays a crucial role in the efflux activity of P-gp. google.com This interaction allows the compound to occupy a position within the binding site that is similar to that of known potent P-gp inhibitors like zosuquidar. google.com The ability of this pyridinyl-oxadiazole derivative to inhibit P-gp suggests a promising strategy for developing agents to reverse multidrug resistance in tumor cells.
Table 2: P-Glycoprotein Binding Affinity of a 3-meta-Pyridine-1,2,4-oxadiazole Derivative
| Compound | Target | Binding Energy (kcal/mol) | Key Interacting Residue | Reference |
|---|
| 2g | P-gp Transmembrane Domain | -10.2 | Gln946 | google.com |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for the treatment of hyperpigmentation disorders and are also used in cosmetics. The 1,3,4-oxadiazole (B1194373) scaffold has been a focus of research for the development of novel tyrosinase inhibitors.
A study investigating a series of 2,5-disubstituted-1,3,4-oxadiazoles reported the tyrosinase inhibitory potential of compounds bearing a pyridine ring. Specifically, the compound 3'-[5-(4'-bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine exhibited potent inhibition of mushroom tyrosinase with an IC50 value of 2.18 µM, which was more potent than the standard inhibitor L-mimosine (IC50 = 3.68 µM). google.com
The mechanism of inhibition for related oxadiazole derivatives has been explored through kinetic and computational studies. For example, some oxadiazole compounds have been shown to act as competitive or mixed-type inhibitors of tyrosinase. google.com Molecular docking simulations suggest that these compounds can bind within the active site of the enzyme, interacting with key residues. google.com The presence of a pyridine ring in the structure appears to contribute favorably to the inhibitory activity.
Table 3: Tyrosinase Inhibitory Activity of a Pyridinyl-Oxadiazole Derivative
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 3'-[5-(4'-bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine | Mushroom Tyrosinase | 2.18 | google.com |
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a therapeutic target for the management of type 2 diabetes mellitus. Inhibitors of this enzyme delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.
Several studies have highlighted the potential of pyridinyl-oxadiazole derivatives as α-glucosidase inhibitors. In one such study, a series of 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-ol derivatives were synthesized and evaluated. Current time information in Bangalore, IN. Among the synthesized compounds, some exhibited strong inhibitory potential against α-glucosidase. For instance, compound 5a from the series showed an IC50 value of 12.27±0.41 µg/ml, which is comparable to the standard drug miglitol (B1676588) (IC50 = 11.47±0.02 µg/ml). Current time information in Bangalore, IN.
Molecular docking studies have suggested that these compounds can effectively bind to the carbohydrate-binding region of the α-glucosidase enzyme. Current time information in Bangalore, IN.nih.gov The oxadiazole ring and the pyridine moiety are believed to play important roles in the interaction with the active site residues of the enzyme. nih.gov
Table 4: Alpha-Glucosidase Inhibitory Activity of a Pyridinyl-Oxadiazole Derivative
| Compound | Target Enzyme | IC50 (µg/ml) | Reference |
|---|---|---|---|
| 5a (a 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl} derivative) | α-glucosidase | 12.27 ± 0.41 | Current time information in Bangalore, IN. |
Dipeptidyl Peptidase IV (DPP-4) Inhibition
Dipeptidyl peptidase IV (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by preventing the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion and suppresses glucagon (B607659) release.
While the oxadiazole nucleus is present in some compounds investigated as DPP-4 inhibitors, a review of the current literature did not yield specific studies on the inhibitory activity of this compound or its close derivatives against DPP-4. nih.gov The general class of oxadiazoles (B1248032) has been considered for their potential as DPP-4 inhibitors, with researchers suggesting that the oxadiazole ring could serve as a scaffold for designing new inhibitors. nih.gov However, without specific experimental data, the potential of this compound in this context remains to be elucidated.
VEGFR-2 Inhibition
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Therefore, VEGFR-2 inhibitors are an important class of anti-cancer drugs.
The pyridinyl-oxadiazole scaffold has been incorporated into molecules designed as VEGFR-2 inhibitors. A study on a series of 3-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiones identified potent inhibitors of VEGFR-2. nih.gov Compound 3i from this series was found to be the most active, with an IC50 of 0.5 µM for VEGFR-2. nih.gov Molecular docking studies of these compounds indicated that they bind to the active site of VEGFR-2 in a manner similar to known co-crystallized ligands. nih.gov
Although this study focused on 1,3,4-oxadiazole-2-thiones with a pyridin-4-yl substituent, it highlights the potential of the broader pyridinyl-oxadiazole chemical space in targeting VEGFR-2. The specific regio-isomer, this compound, may also possess inhibitory activity and warrants further investigation.
Table 5: VEGFR-2 Inhibitory Activity of a Pyridinyl-Oxadiazole Derivative
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|
| 3i (a 3-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thione) | VEGFR-2 | 0.5 | nih.gov |
Catechol-O-methyltransferase (COMT) Inhibition
While direct studies on the inhibition of Catechol-O-methyltransferase (COMT) by this compound are not specified in the available literature, research has been conducted on related pyridine structures. For instance, 2,3-dihydroxypyridine (B124209) has been identified as a competitive inhibitor of COMT, with an inhibitor constant of 15 microM. nih.gov This compound acts as a "dead-end" inhibitor, meaning it binds to the enzyme but is not metabolized. nih.gov The presence of a nitrogen atom in the pyridine ring is thought to alter its properties regarding O-methylation. nih.gov Additionally, other pyridine derivatives, such as 3-hydroxy-4-pyrones, 3-hydroxy-2-pyridones, and 3-hydroxy-4-pyridones, have also been investigated as COMT inhibitors. nih.gov
Cruzain Inhibition
Cruzain, the major cysteine protease of the parasite Trypanosoma cruzi, is a significant target in the development of treatments for Chagas' disease. nih.gov Research into cruzain inhibitors has led to the identification of various small molecules, often through virtual screening and subsequent experimental validation. nih.govnih.gov While a wide range of chemical scaffolds are being explored for cruzain inhibition, specific data on the inhibitory activity of this compound against cruzain is not detailed in the currently available research. nih.govnih.gov
Thymidine (B127349) Phosphorylase Inhibition
Thymidine phosphorylase (TP) is an enzyme implicated in tumor progression, making its inhibitors a subject of interest in oncology research. nih.gov Studies have been conducted on derivatives of 1,3,4-oxadiazole-2-thione for their TP inhibitory potential. nih.gov In one such study, these compounds displayed moderate inhibitory activity, with IC50 values ranging from 38.24±1.28 to 258.43±0.43μM. nih.gov The activity was found to be dependent on the substituent at the C-5 position of the oxadiazole ring. nih.gov However, specific research detailing the thymidine phosphorylase inhibitory activity of this compound has not been identified.
Receptor Antagonism/Agonism
The interaction of this compound with various receptors is another important aspect of its pharmacological profile.
Alpha7 Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism
The α7 nicotinic acetylcholine receptor (nAChR) is a target for a variety of therapeutic areas. nih.gov While there is research into agonists for this receptor, including a series with a 1,3,4-oxadiazol-2-amine (B1211921) core, specific information regarding the antagonistic properties of this compound at the α7 nAChR is not prominently featured in the available literature. nih.gov The development of selective α7 nAChR agonists is an active area of research, with compounds like ABBF being characterized for their potential in improving memory and cognition. nih.govscilit.com
P2X7 Receptor Antagonism (for related pyridine scaffolds)
The P2X7 receptor (P2X7R) is involved in various pathological conditions, and its antagonists are being investigated for their therapeutic potential. nih.gov Research into novel P2X7R antagonists has explored pyrazine, quinoline-carboxamide, and oxadiazole series of compounds. nih.gov Within these studies, an analogue featuring a pyridine moiety attached to an oxadiazole ring was synthesized and evaluated. nih.gov This particular compound demonstrated the lowest potency among the synthesized analogues in that series, with an IC50 value of 11.8 ± 0.03 μM, which was about 13-fold lower in affinity for the P2X7R compared to the most potent compound in the series. nih.gov The modification of the pyridine core skeleton of potent P2X7 receptor antagonists with other heterocyclic scaffolds has been a strategy to develop new derivatives with improved properties. nih.gov
Interactions with Nucleic Acids (e.g., DNA)
The potential for compounds to interact with nucleic acids is a critical aspect of their biological evaluation. For derivatives of 1,2,4-oxadiazole, genotoxic activity has been assessed. One study investigated 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid and its peptidyl derivatives using the Ames test and SOS Chromotest. nih.gov The parent compound did not show mutagenic activity in the Ames test but did induce a weak SOS response, suggesting some level of DNA interaction. nih.gov Chemical modifications of this parent compound were found to reduce this response. nih.gov In other research, a 3-meta-pyridine-1,2,4-oxadiazole derivative of glycyrrhetinic acid was studied for its interaction with the P-glycoprotein transporter, which is involved in multidrug resistance in tumor cells, rather than direct DNA binding. nih.gov
Elucidation of Signaling Pathways and Cellular Processes (e.g., Apoptosis Induction, Biofilm Inhibition)
While direct research on the specific signaling pathways and cellular processes modulated by this compound is not extensively detailed in the currently available scientific literature, the broader class of oxadiazole derivatives, particularly those with a 1,2,4-oxadiazole core, has been the subject of investigations into their mechanisms of action, including apoptosis induction and biofilm inhibition. These studies on related compounds provide valuable insights into the potential biological activities of the oxadiazole scaffold.
Apoptosis Induction in Cancer Cells by 1,2,4-Oxadiazole Derivatives
A significant body of research has focused on the pro-apoptotic effects of 1,2,4-oxadiazole derivatives in various cancer cell lines. The discovery of 3,5-diaryl-1,2,4-oxadiazoles as potent inducers of apoptosis marked a notable advancement in the search for novel anticancer agents. nih.gov These compounds have been shown to trigger programmed cell death through various mechanistic pathways.
One study identified a series of 3,5-diaryl-oxadiazoles as apoptosis-inducing agents through a chemical genetics–based screening assay. nih.gov Further investigation of lead compounds from this series, such as MX-126374, revealed that they selectively induce apoptosis and inhibit cell growth in tumor cells. nih.gov The mechanism of action was linked to the alteration of several key genes, including cyclin D1, p21, and transforming growth factor-beta1, ultimately activating the apoptotic pathway. nih.gov Through photoaffinity labeling, the tail-interacting protein 47 (TIP47), an insulin-like growth factor-II receptor binding protein, was identified as a molecular target for this class of compounds. nih.gov
Furthermore, research into other 1,2,4-oxadiazole derivatives has highlighted their ability to activate caspases, a family of cysteine proteases that are central to the execution of apoptosis. mdpi.com For instance, some 3-Aryl-5-aryl-1,2,4-oxadiazoles have been reported as novel apoptosis inducers via the activation of caspase-3, a key effector caspase. mdpi.com Studies have also shown that certain 1,2,4-oxadiazole derivatives can induce apoptosis in human breast adenocarcinoma (MCF-7), and human melanoma (MEL-8) cell lines in a dose-dependent manner. nih.gov
Table 1: Research Findings on Apoptosis Induction by 1,2,4-Oxadiazole Derivatives
| Compound Class | Key Findings | Molecular Targets/Pathways | Cell Lines |
|---|---|---|---|
| 3,5-Diaryl-1,2,4-oxadiazoles | Identified as potent inducers of apoptosis. nih.govnih.gov | Insulin-like growth factor-II receptor binding protein (TIP47); alterations in cyclin D1, p21, TGF-β1 gene expression. nih.gov | Tumor cells |
| 3-Aryl-5-aryl-1,2,4-oxadiazoles | Act as novel apoptosis inducers. mdpi.com | Caspase-3 activation. mdpi.com | Breast and colorectal cancer cells. mdpi.com |
| Other 1,2,4-oxadiazole derivatives | Potent inducers of apoptosis in a dose-dependent manner. nih.gov | HDSirt2 inhibition. nih.gov | MCF-7, MDA-MB-231, MEL-8. nih.gov |
Biofilm Inhibition by Oxadiazole Derivatives
Bacterial biofilm formation is a significant challenge in the context of infectious diseases due to its role in antibiotic resistance. The potential of oxadiazole derivatives to inhibit biofilm formation has been an area of active research.
A study focusing on 1,2,4-oxadiazole topsentin (B55745) analogs identified them as inhibitors of biofilm formation in both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) pathogens. nih.gov The inhibitory effect was dose-dependent, with the most active compounds showing 50% biofilm inhibitory concentrations (BIC50) below 10 μM. nih.gov The proposed mechanism of action in S. aureus involves the inhibition of the bacterial transpeptidase sortase A (SrtA), an enzyme crucial for the attachment of surface proteins involved in biofilm formation. nih.gov
In a separate investigation, derivatives of the isomeric 1,3,4-oxadiazole scaffold also demonstrated significant antibiofilm properties. nih.gov Three new 1,3,4-oxadiazole derivatives were found to effectively prevent biofilm formation by S. aureus in a dose-dependent manner, with inhibitory concentrations ranging from 8 to 32 μg/ml. nih.gov These compounds were also shown to downregulate the transcription of the spa gene, which is related to biofilm formation. nih.gov
Table 2: Research Findings on Biofilm Inhibition by Oxadiazole Derivatives
| Compound Class | Key Findings | Mechanism of Action | Pathogens |
|---|---|---|---|
| 1,2,4-Oxadiazole topsentin analogs | Dose-dependent inhibition of biofilm formation with BIC50 values < 10 μM for active compounds. nih.gov | Inhibition of transpeptidase sortase A (SrtA). nih.gov | Staphylococcus aureus, Pseudomonas aeruginosa. nih.gov |
| 1,3,4-Oxadiazole derivatives | Prevention of biofilm formation in a dose-dependent manner (8-32 μg/ml). nih.gov | Downregulation of the biofilm-related gene spa. nih.gov | Staphylococcus aureus. nih.gov |
While these findings are for related oxadiazole structures and not directly for this compound, they underscore the potential of the 1,2,4-oxadiazole ring as a pharmacophore for the development of agents that can modulate critical cellular processes like apoptosis and biofilm formation. Further research is necessary to determine if this compound shares these activities and to elucidate its specific molecular targets and mechanistic pathways.
Preclinical Pharmacological Profiling and Biological Applications in Vitro Studies
Antimicrobial Activity Investigations
Derivatives of 3-(1,2,4-Oxadiazol-3-yl)pyridine have been extensively studied for their potential to combat various microbial pathogens. These investigations have revealed promising activity against a range of bacteria and fungi, including drug-resistant strains.
Numerous studies have demonstrated the antibacterial potential of 1,3,4-oxadiazole (B1194373) derivatives containing a pyridine (B92270) moiety. These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a series of (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol (B129727) derivatives exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis. A comparative analysis of Minimum Inhibitory Concentration (MIC) values indicated that the inhibitory action of these compounds is more pronounced against Gram-positive bacteria than Gram-negative bacteria.
In another study, 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity. Several of these compounds demonstrated potent antibacterial activity against five strains of Gram-positive bacteria, comparable to the drug linezolid. nih.govfrontiersin.org Specifically, certain derivatives displayed significant inhibitory effects against S. aureus and S. pneumoniae. nih.gov Furthermore, mono-cationic pyridinium (B92312) 1,2,4-oxadiazoles have also been investigated, with some salts showing significant antibacterial activity against Gram-positive strains. nih.gov It has been noted that the length of the alkyl side chain in these cationic compounds can influence their activity, with optimal activity against Gram-positive strains observed with alkyl chains of 14 to 16 carbon atoms. nih.gov
Additionally, pyrazole (B372694) derivatives bearing a pyridyl oxadiazole moiety have been synthesized and have shown activity against strains such as Bacillus subtilis and Escherichia coli. mdpi.com The toxophoric (–N=C–O−) moiety present in the 1,3,4-oxadiazole ring is believed to contribute to its antibacterial action by targeting the nucleophilic centers of bacterial cells. acs.org
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | S. aureus | 32-64 | frontiersin.org |
| (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivatives | S. aureus, S. epidermidis | Promising Activity | |
| Mono-cationic pyridinium 1,2,4-oxadiazoles | Gram-positive strains | Significant Activity | nih.gov |
| Pyridine imidazo (B10784944) [2,1b]-1,3,4-thiadiazoles | B. pumillus, S. aureus, V. cholera, E. coli, P. mirabilis, P. aeruginosa | Promising Activity | mdpi.com |
| 1,3,4-oxadiazolyl-quinazolin-4(3H)-ones | S. aureus | 50-250 | nih.gov |
The antifungal potential of oxadiazole derivatives has also been a subject of investigation. Studies have shown that compounds incorporating the 1,3,4-oxadiazole ring exhibit activity against various fungal pathogens. For instance, certain 1,3,4-oxadiazole derivatives have demonstrated moderate antifungal activity. mdpi.com
Research on 1,2,4-oxadiazole (B8745197) derivatives has also revealed significant antifungal properties. nih.gov Specific derivatives have shown notable activity against a range of plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, and Botrytis cinerea. nih.gov One particular compound even exhibited superior performance against Exserohilum turcicum when compared to the commercial fungicide carbendazim. nih.gov
Furthermore, pyrazole-bearing pyridyl oxadiazole analogues and pyridine imidazo [2,1b]-1,3,4-thiadiazoles have been found to be promising candidates against Candida albicans and Aspergillus niger. mdpi.com The inclusion of a pyridine ring in these structures appears to contribute to their antifungal efficacy.
Table 2: Antifungal Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound/Derivative | Fungal Strain | Activity (EC₅₀ in µg/mL) | Reference |
|---|---|---|---|
| 4-(3-Phenyl-1,2,4-oxadiazol-5-yl) benzene-1,2-diol | R. solani | 12.68 | nih.gov |
| F. graminearum | 29.97 | nih.gov | |
| E. turcicum | 29.14 | nih.gov | |
| C. capsica | 8.81 | nih.gov | |
| 1,3,4-oxadiazolyl-quinazolin-4(3H)-ones | C. albicans, A. niger, A. clavatus | Good to excellent activity | nih.gov |
The emergence of multidrug-resistant tuberculosis has necessitated the search for novel therapeutic agents. Derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole have shown potential as antitubercular agents. researchgate.netnih.gov Research has demonstrated that certain substituted 1,2,4-oxadiazoles can exhibit potent anti-TB activity. nih.gov
Specifically, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine has shown antimycobacterial activity against both susceptible and drug-resistant strains of Mycobacterium tuberculosis. mdpi.com In another study, a series of pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivatives were found to possess antitubercular activity. mdpi.com While the activity was weaker than that of the standard drugs isoniazid (B1672263) and rifampicin, it highlights the potential of this chemical scaffold. mdpi.com
Furthermore, a series of 5-(pyridine-4-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimycobacterial activity, with some compounds showing interesting results. mdpi.com Molecular docking studies have suggested that the mechanism of action for some of these compounds may involve the inhibition of the mycobacterial enzyme InhA. mdpi.com
Table 3: Antitubercular Activity of Selected Oxadiazole Derivatives
| Compound/Derivative | Mycobacterium Strain | Activity (MIC) | Reference |
|---|---|---|---|
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis (susceptible and resistant) | 4–8 µM | mdpi.com |
| Pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivatives | Selected Mycobacterium strains | 3.90 µg/mL | mdpi.com |
| 5-phenyl substituted oxadiazole derivatives | M. tuberculosis H37Ra | 8 µg/mL | mdpi.com |
| 2,4-disubstituted pyridine derivatives | Intracellular M. tuberculosis | 0.8 and 1.5 µg/ml | frontiersin.org |
Bacterial biofilms present a significant challenge in the treatment of chronic infections due to their inherent resistance to antibiotics. Some derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have exhibited broad-spectrum anti-biofilm activity. nih.gov In particular, one compound demonstrated a significant, concentration-dependent inhibition of biofilm formation in S. pneumoniae. nih.gov The minimum biofilm inhibitory concentrations (MBICs) for many of these compounds were found to be substantially lower than their MIC values, indicating a strong inhibitory effect on biofilm formation at concentrations that have little impact on bacterial growth. nih.gov
Anticancer and Antiproliferative Research
The 1,3,4-oxadiazole nucleus is a key structural component in a variety of compounds with demonstrated anticancer and antiproliferative activities. nih.govnih.gov Derivatives incorporating this scaffold have been shown to inhibit various cancer cell lines through diverse mechanisms. nih.gov
For instance, certain 2,5-disubstituted 1,3,4-oxadiazoles have been synthesized and have shown a broad range of anticancer activities. nih.gov In one study, a series of novel 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines, including K562 (human erythromyeloblastoid leukemia), MDA-MB-231 (human breast adenocarcinoma), HT29 (human colon adenocarcinoma), and HepG2 (human hepatocellular liver carcinoma). researchgate.net Several of these compounds displayed significant inhibitory activity against the K562 cell line. researchgate.net
Furthermore, 5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3-yl derivatives have been investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov One of the most active compounds in this series showed significant inhibition of angiogenesis in a Chick Chorioallantoic Membrane (CAM) assay. nih.gov Another study reported on 1,3,4-oxadiazole derivatives that acted as potent inhibitors of thymidylate synthase, with one compound showing significantly higher activity against liver cancer cells (HepG2) than the standard drug 5-fluorouracil. nih.gov
Table 4: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀ or % Inhibition) | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole derivatives | K562 | >50% inhibition | researchgate.net |
| 5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3-yl derivatives | - | Significant angiogenesis inhibition | nih.gov |
| 1,3,4-Oxadiazole derivatives | HepG2 (liver cancer) | Potent inhibition (30x stronger than 5-fluorouracil) | nih.gov |
| Pyrimidine analogues | A549 (non-small cell lung cancer) | High potential | |
| Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives | MCF-7 (breast cancer) | IC50 ranging from 190.0 to 90.02 g/mL |
Anti-inflammatory and Analgesic Effects
The 1,3,4-oxadiazole scaffold has been incorporated into nonsteroidal anti-inflammatory drugs (NSAIDs) with the aim of improving their anti-inflammatory profile while minimizing ulcerogenic side effects. nih.gov The replacement of the carboxylic acid functionality in NSAIDs like diclofenac (B195802) and mefenamic acid with a 1,3,4-oxadiazole ring has been shown to retain or even enhance anti-inflammatory activity. nih.govnih.gov
In one study, a series of 1,3,4-oxadiazole derivatives of diclofenac and mefenamic acid were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Several of these compounds exhibited significant anti-inflammatory effects, with some showing percent inflammation inhibition comparable to standard drugs. nih.gov The analgesic activity of these compounds was also assessed using the acetic acid-induced writhing test in mice, where they demonstrated significant pain-relieving effects. nih.gov
The anti-inflammatory properties of 1,3,4-oxadiazole derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov The oxadiazole ring is considered a bioisostere for carboxylic acids, esters, and amides, which may contribute to its favorable biological activity and reduced gastrointestinal toxicity. nih.gov
Table 5: Anti-inflammatory and Analgesic Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Biological Activity | Model | Result | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazole derivatives of diclofenac | Anti-inflammatory | Carrageenan-induced paw edema | Up to 82.61% inhibition | nih.gov |
| 1,3,4-Oxadiazole derivatives of mefenamic acid | Anti-inflammatory | Carrageenan-induced paw edema | Up to 79.50% inhibition | nih.gov |
| 1,3,4-Oxadiazole derivatives of diclofenac and mefenamic acid | Analgesic | Acetic acid-induced writhing | Significant activity | nih.gov |
| New 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring | Analgesic | Animal studies | Potent activity | researchgate.net |
Antiviral Activity
The oxadiazole nucleus is a component of various heterocyclic compounds investigated for their antiviral properties against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus. arkat-usa.org The pyridine ring is also a known "privileged nucleus" in medicinal chemistry, and its incorporation into molecules can enhance therapeutic properties. mdpi.com
Research into pyridine-containing heterocyclic compounds has identified several derivatives with potential antiviral applications. For instance, a series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives were synthesized, with one compound exhibiting significant activity against the tobacco mosaic virus. arkat-usa.org In another study, derivatives of 2-(1,3,4-Oxadiazol-2-yl)-3-aminothieno[2,3-b]pyridine were identified as potentially useful against hepatitis C, suggesting a basis for developing anti-HIV agents. arkat-usa.org
However, not all oxadiazole derivatives exhibit broad-spectrum antiviral efficacy. A study involving pyrimidine–1,3,4-oxadiazole hybrids found that they did not significantly inhibit the replication of DNA viruses such as human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) at non-toxic concentrations. nih.gov Similarly, an investigation into three 1,3,4-oxadiazole derivatives for their ability to inhibit SARS-CoV-2 replication found one of the compounds to be ineffective. biotechjournal.in
The antiviral potential of compounds containing the 1,3,4-oxadiazole moiety linked to a pyridine ring has been explored. One study reported the synthesis of 1,3,4-oxadiazoles–pyridines, with one specific compound showing broad-spectrum antibacterial activity and two compounds demonstrating antifungal activity. mdpi.com
| Compound/Derivative Class | Target Virus/Organism | Observed Activity | Reference |
|---|---|---|---|
| 2-(1,3,4-Oxadiazol-2-yl)-3-aminothieno[2,3-b]pyridine derivatives | Hepatitis C Virus (HCV) | Found to be useful | arkat-usa.org |
| 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole | Tobacco Mosaic Virus (TMV) | Excellent activity | arkat-usa.org |
| Pyrimidine–1,3,4-oxadiazole hybrids | Human cytomegalovirus (HCMV), Varicella-zoster virus (VZV) | No substantial inhibition | nih.gov |
| 1,3,4-oxadiazole derivatives | SARS-CoV-2 | One compound was not effective | biotechjournal.in |
Antidiabetic Research
The 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers are well-explored scaffolds in the search for new antidiabetic agents due to their diverse chemical and biological properties. ijprajournal.com Research has focused on these heterocyclic cores as they can target various pathways involved in diabetes mellitus. ijprajournal.comresearchgate.net
An in-silico molecular docking study investigated the antidiabetic potential of 4-[5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (POA), a compound derived from Psidium guajava leaf extract. researchgate.net This study evaluated its inhibitory action against four human proteins associated with diabetes: 11β-HSD1, GFAT, SIRT6, and Aldose reductase. The results indicated that POA demonstrated a superior binding affinity to these receptor proteins compared to metformin, a widely used antidiabetic drug. researchgate.net This suggests that pyridine-oxadiazole structures may serve as multi-targeted and potentially more efficacious candidates for Type 2 Diabetes Mellitus (T2DM). researchgate.net
Furthermore, various 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their in vivo antihyperglycemic effects. ijper.org In one study, sulfonamide hybrids of 1,3,4-oxadiazole derivatives significantly lowered blood glucose levels in a rat model of type II diabetes after 14 days of administration. ijper.org Another investigation showed that 1,3,4-oxadiazole derivatives effectively reduced blood glucose levels, and glycated hemoglobin (HbA1c) in alloxan-induced diabetic rats. researchgate.net
| Target Protein (PDB ID) | POA Binding Affinity (Kcal/mol) | Metformin Binding Affinity (Kcal/mol) |
|---|---|---|
| 11β-HSD1 (4K1L) | -8.0 | -5.4 |
| GFAT (2ZJ4) | -7.5 | -6.0 |
| SIRT6 (3K35) | -8.9 | -5.4 |
| Aldose reductase (3G5E) | -9.5 | -7.2 |
Data sourced from an in-silico characterization study. researchgate.net
Other Investigated Biological Activities (e.g., Anxiolytic, Neuroprotective, Antioxidant)
The versatile scaffold of oxadiazole-pyridine has prompted exploration into other potential therapeutic applications, including anxiolytic, neuroprotective, and antioxidant activities.
Anxiolytic Activity: Derivatives of 1,2,4-oxadiazole have been investigated for their potential anxiolytic properties. A study on a group of 1,2,4-oxadiazole derivatives that act as positive allosteric modulators of the mGlu4 receptor found that five of the tested compounds demonstrated significant anxiolytic-like properties in animal models. researchgate.net The benzodiazepine (B76468) nucleus is a well-known core structure for anxiolytic agents, and research into fusing this structure with other heterocyclic rings aims to develop new therapeutic agents. mdpi.com
Neuroprotective Activity: The 1,2,4-oxadiazole motif is present in several candidates being investigated for neuroprotective effects, particularly in the context of Alzheimer's disease (AD). nih.gov These compounds are thought to exert their effects through multiple mechanisms, including cholinesterase inhibition and antioxidant activity. nih.gov For example, 3,5-disubstituted-1,2,4-oxadiazole derivatives have been designed as multifunctional agents for AD treatment. nih.gov
Furthermore, a specific derivative, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, was synthesized and identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B), with an IC50 value of 0.036 μM. mdpi.com The selective inhibition of MAO-B is a recognized therapeutic strategy for managing neurodegenerative conditions like Parkinson's disease. mdpi.com The development of novel GSK-3β inhibitors with neuroprotective activity is another area of research, with some heterocyclic compounds showing promise in in vitro and in vivo models of neuronal injury and cerebral ischemia. researchgate.net
Antioxidant Activity: Several studies have highlighted the antioxidant potential of compounds containing oxadiazole and pyridine rings. chemrevlett.comnih.gov The introduction of a 1,3,4-oxadiazole ring into certain molecular structures can increase lipophilicity, which may facilitate the molecule's passage through cell membranes to its target site. nih.gov The antioxidant properties of novel thiazolo[4,5-b]pyridine (B1357651) derivatives have been evaluated in vitro, demonstrating their scavenging effect on DPPH radicals. pensoft.netresearchgate.net In a study of catechol thioethers, compounds with a 4-phenylthiazole (B157171) moiety proved to be effective antioxidants in multiple assays. nih.gov Another study on new 1,3,4-oxadiazole derivatives of pyridothiazine-1,1-dioxide also investigated their antioxidant effects. nih.gov
| Activity | Compound Class/Derivative | Key Finding | Reference |
|---|---|---|---|
| Anxiolytic | 1,2,4-Oxadiazole derivatives (mGlu4 PAMs) | Demonstrated significant anxiolytic-like properties in vivo. | researchgate.net |
| Neuroprotective | 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | Potent and selective MAO-B inhibitor (IC50 = 0.036 μM). | mdpi.com |
| Neuroprotective | 3,5-disubstituted-1,2,4-oxadiazole derivatives | Investigated as multifunctional agents for Alzheimer's Disease. | nih.gov |
| Antioxidant | Thiazolo[4,5-b]pyridine derivatives | Evaluated for in vitro scavenging effect on DPPH radicals. | pensoft.netresearchgate.net |
| Antioxidant | Catechol thioethers with pyridine fragments | Demonstrated antioxidant effects in various assays. | nih.gov |
Computational Chemistry and Molecular Modeling in Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. This technique is crucial for understanding how a ligand, such as a derivative of 3-(1,2,4-Oxadiazol-3-yl)pyridine, might interact with a biological target like a protein or enzyme.
Research into derivatives of this scaffold has utilized molecular docking to elucidate binding modes and predict affinity for various targets. In one notable study, a 3-meta-pyridin-1,2,4-oxadiazole derivative of 18βH-glycyrrhetinic acid was evaluated as a potential P-glycoprotein (P-gp) inhibitor. Molecular docking simulations showed that the compound could favorably interact with the transmembrane domain of P-gp, exhibiting a low free binding energy of -10.2 kcal/mol. This strong binding affinity is indicative of a potentially effective interaction. The docking model revealed that the compound's ability to overcome multidrug resistance is linked to its formation of hydrogen bonds with critical amino acid residues within the P-gp binding site.
In other research, docking studies have been performed on related 1,2,4-oxadiazole (B8745197) derivatives to explore their anticancer potential. For instance, 1,2,4-oxadiazole-linked 5-Fluorouracil derivatives were docked into the active site of the Human Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an important enzyme in angiogenesis. Such studies help in rational drug design by identifying key interactions that can be optimized to improve potency and selectivity.
| Derivative Scaffold | Biological Target | Docking Software | Key Finding | Reference |
|---|---|---|---|---|
| 3-meta-Pyridin-1,2,4-oxadiazole of 18βH-glycyrrhetinic acid | P-glycoprotein (P-gp) | AutoDock Vina | Low free binding energy (-10.2 kcal/mol) with hydrogen bond formation. | |
| 1,2,4-Oxadiazole linked 5-Fluorouracil | Human VEGFR-2 (PDB ID: 1YWN) | Molegro Virtual Docker (MVD) | Identification of binding modes in an angiogenesis-related enzyme. |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties, providing deep insights into the stability and reactivity of compounds like this compound.
DFT calculations have been instrumental in confirming the nature of non-covalent interactions in crystal structures containing the 1,2,4-oxadiazole-pyridine motif. Theoretical studies on related N-pyridyl ureas bearing a 1,2,4-oxadiazole moiety have used DFT to analyze the (oxadiazole)···(pyridine) interactions. The analysis of electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs) confirms the presence of these weak interactions. Typically, low ρ values (0.003–0.007 a.u.) and small positive values of the Laplacian (0.008–0.019 a.u.) are characteristic of non-covalent interactions.
Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and the ability for charge transfer to occur within the molecule. These calculations help in understanding the electronic effects that govern the binding of these ligands to their targets.
| DFT Application | Parameter/Method | Finding/Purpose | Reference |
|---|---|---|---|
| Analysis of Non-Covalent Interactions | QTAIM, Electron Density (ρ), Laplacian (∇²ρ) | Confirms and characterizes weak (oxadiazole)···(pyridine) π-interactions. | |
| Molecular Geometry Optimization | B3LYP/6-31G* | Predicts optimized bond lengths and angles that show good agreement with experimental X-ray data. | |
| Electronic Properties | HOMO-LUMO Energy Gap | Assesses molecular reactivity and intramolecular charge transfer capabilities. | |
| Reaction Mechanism Analysis | Transition State Calculation | Investigates energy barriers and the feasibility of heterocyclization reactions to form the oxadiazole ring. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization.
While QSAR is a powerful and relevant technique for optimizing scaffolds like this compound, specific QSAR studies focused exclusively on this compound were not prominent in the reviewed literature. However, the principles of QSAR are routinely applied to heterocyclic compounds to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their biological effects. For a series of this compound derivatives, a QSAR model could be developed to predict their affinity for a specific target, helping to prioritize the synthesis of compounds with the highest predicted potency.
In Silico Prediction of Biological Activities and Drug-Likeness
For derivatives of this compound, in silico tools have been applied to predict biological activities and assess ADMET properties. For example, the P-gp inhibitory potential of a glycyrrhetinic acid derivative containing the scaffold was predicted in silico before being confirmed by in vitro studies. In another study on related 1,2,4-oxadiazole derivatives, the DataWarrior software was used to calculate various ADMET parameters, helping to assess their potential as bioavailable and non-toxic drug candidates. These predictive models are essential for efficiently screening libraries of compounds and focusing resources on those with the most promising profiles.
Analysis of Non-Covalent Interactions (e.g., π-π Stacking, Hydrogen Bonding)
Non-covalent interactions are the primary forces that govern how a ligand recognizes and binds to its biological target. The analysis of these interactions, such as hydrogen bonds and π-π stacking, is fundamental to understanding molecular recognition. The this compound scaffold is rich in features that can participate in such interactions.
Detailed studies combining X-ray crystallography and computational analysis have provided significant insights into the non-covalent interactions involving this system. The (oxadiazole)···(pyridine) π-π stacking interaction has been identified and characterized in the crystal structures of related compounds. These interactions are typically offset, with specific distance and angular parameters that are confirmed by theoretical calculations. Visualization techniques like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are used to map and explore these weak interactions, showing them as distinct regions between the aromatic rings.
Hydrogen bonding is also a critical feature. In the crystal structure of 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid, molecules are linked by intermolecular O—H···N hydrogen bonds, which create a one-dimensional chain structure. Other studies have noted the presence of C—H···O and C—H···N hydrogen bonds that contribute to the stability of the crystal lattice. In the context of ligand-target binding, these hydrogen bonds are essential for anchoring the molecule within the active site of an enzyme or receptor.
| Interaction Type | Description | Method of Analysis | Reference |
|---|---|---|---|
| π-π Stacking | Interaction between the electron clouds of the oxadiazole and pyridine (B92270) rings. | X-ray Diffraction, Hirshfeld Surface Analysis, NCI Plots, DFT | |
| Hydrogen Bonding (O-H···N) | Links molecules of derivatives with carboxylic acid groups into chains. | X-ray Diffraction | |
| Hydrogen Bonding (C-H···O/N) | Forms dimers and contributes to crystal packing. | X-ray Diffraction | |
| Ligand-Protein H-Bonding | Anchors the ligand within the binding site of a biological target like P-gp. | Molecular Docking |
Future Directions and Research Perspectives
Development of Novel 3-(1,2,4-Oxadiazol-3-yl)pyridine Derivatives with Enhanced Specificity
The future development of this compound hinges on the synthesis of new derivatives with improved biological target specificity and efficacy. The 1,2,4-oxadiazole (B8745197) ring is a versatile scaffold, valued for its bioisosteric properties, allowing it to mimic other functional groups in biological systems and thus serving as a valuable framework in drug design. nih.gov
Researchers are focusing on creating derivatives by modifying the pyridine (B92270) ring or by attaching various functional groups to the oxadiazole core. For instance, a novel derivative of 18βH-glycyrrhetinic acid incorporating a 3-meta-pyridin-1,2,4-oxadiazole moiety has been shown to be a promising candidate for overcoming P-glycoprotein-mediated multidrug resistance (MDR) in tumor cells. nih.gov Molecular docking studies revealed that this modification significantly enhanced the binding affinity to the transmembrane domain of P-gp. nih.gov This approach of molecular hybridization, combining the oxadiazole-pyridine scaffold with other pharmacologically active molecules, is a key strategy. nih.gov
Furthermore, the synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines is being explored, which could lead to compounds with greater stabilizing effects on protein targets. researchgate.net The development of analogs where the core ring system is altered, such as in 2,3,4-triaryl-1,2,4-oxadiazol-5-ones, has yielded potent inhibitors of p38 MAPK, demonstrating that structural modifications can be tailored to achieve high inhibitory capacity against specific kinases. nih.gov
Table 1: Examples of this compound Derivatives and Their Enhanced Properties
| Derivative Class | Modification Strategy | Enhanced Property/Target | Reference |
|---|---|---|---|
| Glycyrrhetinic Acid Conjugates | Attachment of a 3-meta-pyridin-1,2,4-oxadiazole moiety to 18βH-glycyrrhetinic acid. | P-glycoprotein (P-gp) inhibition to overcome multidrug resistance in cancer. | nih.gov |
| Sterically Hindered Pyridines | Introduction of bulky groups to the pyridine ring. | Greater stabilizing effect on protein targets, potential as larvicides. | researchgate.net |
| Azastilbene Analogs (e.g., 1,2,4-oxadiazol-5-ones) | Using the oxadiazole ring as a linker for two aromatic rings to mimic stilbene. | Potent inhibition of p38 MAPK, a key enzyme in inflammatory pathways. | nih.gov |
| Betulinic Acid Conjugates | Modification at the C28 position of Betulinic Acid with a 1,2,4-oxadiazole ring. | Evaluated for activity against human colon carcinoma, liver cancer, and HeLa cell lines. | nih.gov |
Exploration of New Therapeutic Areas and Disease Models
While research into 1,2,4-oxadiazole derivatives has touched upon various biological activities, a significant future direction lies in systematically exploring new therapeutic applications for this compound and its analogs. The unique chemical properties of the 1,2,4-oxadiazole ring make it a candidate for a wide spectrum of biological activities. nih.gov
A promising area is neurodegenerative diseases like Alzheimer's. Related oxadiazole compounds, specifically 1,3,4-oxadiazole (B1194373) derivatives, have been investigated as inhibitors of enzymes such as glycogen (B147801) synthase kinase-3beta (GSK-3β) and cholinesterases, which are implicated in the pathology of Alzheimer's disease. nih.govnih.govnih.govresearchgate.net This suggests that this compound derivatives could be designed and screened for similar targets. nih.govnih.gov
The fight against infectious diseases represents another major frontier. Oxadiazole scaffolds have been synthesized and evaluated for a broad spectrum of anti-infective activities, including antifungal, antibacterial, anti-trypanosomal, and anti-malarial properties. nih.gov For example, certain derivatives have shown potential as larvicides against Aedes aegypti and macrofilaricidal compounds for treating human filarial infections. researchgate.netacs.org The demonstrated ability of a glycyrrhetinic acid derivative to inhibit P-glycoprotein, a mechanism also involved in drug resistance in some pathogens, further broadens its potential therapeutic scope. nih.gov
Table 2: Potential New Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Potential Target/Disease Model | Rationale/Supporting Evidence | Reference |
|---|---|---|---|
| Neurodegenerative Diseases | Alzheimer's Disease (e.g., GSK-3β, Cholinesterases, BACE-1 inhibition) | Related 1,3,4-oxadiazole derivatives show potent inhibition of key enzymes in Alzheimer's pathology. | nih.govnih.govnih.govresearchgate.net |
| Oncology | Overcoming Multidrug Resistance (MDR) in cancer cells | A derivative has shown effective P-glycoprotein inhibition, sensitizing cancer cells to chemotherapy. | nih.gov |
| Infectious Diseases | Malaria, Trypanosomiasis, Filarial Infections, Bacterial Infections | Oxadiazole scaffolds exhibit broad-spectrum anti-infective properties. Specific derivatives show anti-parasitic activity. | nih.govacs.org |
| Pest Control | Larvicidal activity against mosquito vectors like Aedes aegypti | Derivatives have shown a stabilizing effect on the 2CH2 protein target, a potential larvicidal candidate. | researchgate.net |
Integration of Advanced Synthetic Methodologies and High-Throughput Screening
To accelerate the discovery of novel this compound derivatives, the integration of modern chemical synthesis techniques and screening platforms is essential. Traditional methods for creating 3,5-disubstituted 1,2,4-oxadiazoles often rely on the acylation of amidoximes. researchgate.net However, recent advancements are paving the way for more efficient and versatile syntheses.
Advanced methodologies such as microwave-assisted synthesis, continuous flow reactors, and one-pot procedures are being adopted. nih.govrsc.orgresearchgate.net These techniques can significantly reduce reaction times, improve yields, and allow for the rapid generation of diverse chemical libraries. nih.govrsc.org For example, a novel, fast, and efficient strategy for constructing the 1,2,4-oxadiazole ring on a silica-supported system under microwave irradiation has been developed. nih.gov Another approach enables the synthesis of these heterocycles at room temperature in a superbase medium, simplifying the purification process. nih.gov
Once these libraries of compounds are generated, high-throughput screening (HTS) becomes critical. HTS allows for the rapid testing of thousands of compounds to identify "hits" that bind to a specific biological target. thermofisher.commdpi.com The use of focused screening libraries, which contain compounds designed to interact with specific target families like kinases or G-protein-coupled receptors, can further increase the probability of success. thermofisher.comthermofisher.com Combining these advanced synthesis and screening technologies creates a powerful engine for drug discovery, decreasing the time from initial concept to lead compound identification. rsc.org
Table 3: Comparison of Synthetic Methodologies for 1,2,4-Oxadiazoles
| Methodology | Description | Advantages | Reference |
|---|---|---|---|
| Conventional Synthesis | Typically involves cyclization of O-acylamidoximes, often requiring catalysts like TBAF or pyridine. | Well-established and understood reaction mechanisms. | nih.govresearchgate.net |
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat the reaction mixture rapidly and uniformly. | Drastically reduced reaction times, often higher yields, and cleaner reactions. | nih.govresearchgate.net |
| Continuous Flow Chemistry | Reagents are pumped through a reactor where the reaction occurs continuously. | Excellent control over reaction parameters, safer handling of hazardous intermediates, and easy scalability. | rsc.orgacs.org |
| One-Pot Synthesis | Multiple reaction steps are carried out in the same reaction vessel without isolating intermediates. | Increased efficiency, reduced waste, and simplified procedures. | nih.gov |
Deeper Mechanistic Elucidation and Systems Biology Approaches
A crucial aspect of future research is to move beyond identifying active compounds to understanding their precise mechanisms of action. A deeper mechanistic elucidation is necessary to optimize lead compounds and predict potential off-target effects. This involves a combination of computational and experimental techniques.
Molecular modeling, including docking and molecular dynamics simulations, is a powerful tool for predicting how a compound like this compound binds to its protein target. nih.govnih.gov These computational methods were used to show how a glycyrrhetinic acid derivative could interact with the transmembrane domain of P-glycoprotein and how oxadiazole-based inhibitors bind to the ATP binding pocket of p38α kinase. nih.govnih.gov
On the experimental side, modern biological techniques can provide detailed insights. For example, in the study of an oxadiazole-containing antibiotic, HSGN-94, a combination of global proteomics, activity-based protein profiling, and lipid analysis was used to uncover its mechanism of inhibiting lipoteichoic acid (LTA) biosynthesis in S. aureus. nih.gov
Adopting a systems biology approach will provide a holistic view of the effects of these compounds. Instead of focusing on a single target, this approach analyzes how a compound affects entire cellular networks and pathways. This can help in identifying not only the primary mechanism of action but also synergistic or antagonistic interactions with other cellular processes, leading to the development of more effective and safer therapeutic agents.
Collaborative Research and Data Sharing Initiatives
The complexity and cost of modern drug discovery and materials science necessitate a shift towards more collaborative research models. Future progress in understanding and applying this compound will be significantly enhanced by fostering partnerships between academic institutions, pharmaceutical companies, and specialized research centers.
Networks focused on specific areas, such as heterocyclic chemistry, have been established to create synergistic environments for research. europa.eu These collaborations facilitate the sharing of expensive equipment (like NMR and mass spectrometers), specialized expertise, chemical libraries, and research data, which is particularly beneficial for groups with limited resources. europa.euesisresearch.org Such initiatives promote the exchange of researchers and students, fostering a new generation of scientists with diverse skills. acs.orgeuropa.eu
Furthermore, the principles of open science, including data sharing and publishing in open-access journals, are becoming increasingly important. mdpi.com Making research data, including both positive and negative results, publicly available can prevent unnecessary duplication of effort and accelerate the pace of discovery. Platforms that facilitate the sharing of chemical structures and biological screening data can help build a collective knowledge base, allowing researchers worldwide to contribute to the development of novel compounds based on the this compound scaffold.
Table 4: Examples of Collaborative Frameworks in Chemical Research
| Type of Collaboration | Objective | Key Benefits | Reference |
|---|---|---|---|
| International Research Networks | To connect research groups working on overlapping topics, such as heterocyclic chemistry. | Shared use of heavy equipment, access to scientific journals, exchange of researchers, and joint projects. | europa.eu |
| Academia-Industry Partnerships | To access specialized technical expertise not available in-house and develop new technologies. | Accelerated development of new synthetic methods, integration of advanced instrumentation, and focus on "fit for purpose" technologies. | acs.org |
| Inter-University Collaborations | To combine complementary expertise in areas like synthesis, structural analysis, and biological testing. | Comprehensive studies from molecular design to in vivo evaluation, pooling of resources and knowledge. | esisresearch.org |
| Open Science Initiatives | To make scientific research and its dissemination accessible to all levels of society. | Increased visibility of research, fostering of new collaborations, and creation of a collective knowledge base. | mdpi.com |
Q & A
Q. What are the common synthetic routes for 3-(1,2,4-oxadiazol-3-yl)pyridine derivatives?
The synthesis typically involves cyclization reactions to form the oxadiazole ring. A two-step approach is often used: (1) condensation of a nitrile derivative with hydroxylamine to form an amidoxime intermediate, followed by (2) cyclization using activating agents like carbodiimides or trifluoroacetic anhydride. For example, 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is synthesized via a pyrrolidine ring formation and subsequent oxadiazole cyclization . Modifications to the pyridine or oxadiazole substituents (e.g., chloromethyl or methyl groups) require tailored reagents, as seen in derivatives like 5-(chloromethyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole .
Q. How can researchers characterize the purity and structural integrity of this compound compounds?
- Chromatography: Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
- Spectroscopy: Confirm structures via H/C NMR (e.g., pyridine proton signals at δ 8.5–9.0 ppm) and high-resolution mass spectrometry (HRMS).
- Elemental Analysis: Validate stoichiometry (e.g., C, H, N percentages). Low solubility derivatives may require DMSO-d6 for NMR analysis .
Q. What in vitro assays are recommended to evaluate the DPP-4 inhibitory activity of this compound?
- Enzyme Inhibition Assay: Use recombinant human DPP-4 incubated with a fluorogenic substrate (e.g., H-Gly-Pro-AMC). Measure fluorescence (Ex/Em = 380/460 nm) to quantify inhibition. IC values can be calculated using dose-response curves .
- Cell-Based Assays: Test in Caco-2 cells or primary hepatocytes to assess incretin (GLP-1, GIP) stabilization. ELISA kits are used to measure active GLP-1 levels post-treatment .
Advanced Research Questions
Q. What strategies can be employed to improve the solubility of this compound derivatives in preclinical studies?
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo.
- Cocrystallization: Use coformers like succinic acid to enhance aqueous solubility.
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) . Evidence shows that substituents like trifluoromethyl groups can reduce solubility, necessitating structural optimization .
Q. How can X-ray crystallography using SHELX software aid in the structural determination of these compounds?
- Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) data.
- Refinement: SHELXL refines atomic positions, thermal parameters, and occupancy. For example, SHELX can resolve disorder in oxadiazole-pyridine torsional angles .
- Validation: Check geometry with Mogul and RSR/Z scores. This method confirmed the planar conformation of the oxadiazole ring in 5-methyl-3-(4-pyridyl)-1,2,4-oxadiazole .
Q. What experimental approaches are effective in assessing the in vivo efficacy and toxicity of this compound in metabolic disease models?
- Animal Models: Use diet-induced obese (DIO) mice or Zucker diabetic fatty (ZDF) rats. Measure glucose tolerance, insulin sensitivity, and plasma DPP-4 activity.
- Toxicity Profiling: Conduct 28-day repeat-dose studies with histopathology (liver, kidney) and serum biomarkers (ALT, creatinine). Low toxicity was observed in initial rodent studies .
- Combination Therapy: Co-administer with metformin or SGLT2 inhibitors to evaluate synergistic effects on HbA1c reduction .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
